N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
The compound N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the 1-position and a furan-2-carboxamide moiety at the 5-position. Pyrazolo[3,4-d]pyrimidinones are heterocyclic scaffolds known for their diverse pharmacological activities, including antiviral, anticancer, and kinase inhibitory properties . The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through hydrophobic and electrostatic interactions. The furan-2-carboxamide substituent introduces an oxygen-containing heterocycle, which may influence solubility and metabolic stability compared to sulfonamide or benzamide analogs.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O3/c17-10-3-5-11(6-4-10)22-14-12(8-19-22)16(24)21(9-18-14)20-15(23)13-2-1-7-25-13/h1-9H,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAZQDEFSTCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazolopyrimidinone core, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the fluorophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- 1-position: 4-Fluorophenyl.
- 5-position: Furan-2-carboxamide.
Analogous Compounds
Compound 10a : Core: Pyrazolo[3,4-d]pyrimidinone. Substituents:
- 2-position: 4-Chlorophenyl.
- 3-position: 4-Fluorophenyl.
- 5-position: Benzenesulfonamide-thiazol.
- Molecular Weight : 714.01.
- Melting Point : 131–132°C.
Compound 10b : Core: Pyrazolo[3,4-d]pyrimidinone. Substituents:
- 2-position: 4-Chlorophenyl.
- 3-position: 4-Fluorophenyl.
- 5-position: Benzenesulfonamide-4-methylpyrimidin.
- Molecular Weight : 722.74.
- Melting Point : 138–140°C.
- Core : Pyrazolo[3,4-d]pyrimidin.
- Substituents :
- 1-position: 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl.
- 3-position: 2-Fluoro-N-isopropylbenzamide.
- Molecular Weight : 589.1.
- Melting Point : 175–178°C.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations:
- Substituent Impact : Carboxamide (target) vs. sulfonamide (10a, 10b) vs. benzamide (Example 53) substituents influence melting points. Sulfonamide derivatives exhibit lower melting points (~131–140°C) compared to benzamide analogs (~175°C), likely due to differences in hydrogen bonding and crystal packing.
Spectral and Analytical Data
- Infrared (IR) Spectroscopy: Target Compound: Expected C=O stretches (pyrimidinone and carboxamide) and C-F absorption (~1250 cm⁻¹). 10a/10b: Show NH, C=O, C-F, and C=S stretches, with sulfonamide SO₂NH peaks (~1350–1150 cm⁻¹) .
- NMR Spectroscopy :
- The 4-fluorophenyl group in all compounds would exhibit characteristic aromatic proton shifts (δ ~7.0–8.0 ppm) and ¹³C-F coupling (~160 ppm for fluorinated carbons).
- Mass Spectrometry :
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₉H₁₁F₄N₅O₂
- Molecular Weight : 417.3 g/mol
- CAS Number : 919844-57-8
The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the fluorophenyl group enhances its biological properties, potentially influencing its interaction with various molecular targets.
The biological activity of this compound can be attributed to its ability to inhibit specific kinases, particularly cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA). These kinases play crucial roles in cell cycle regulation and signal transduction pathways associated with cancer progression.
Key Mechanisms:
- Inhibition of CDK Activity : The compound has shown to effectively inhibit CDK2 and TRKA, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : By disrupting the normal cell cycle progression, it promotes apoptosis in cancerous cells.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from a selection of studies:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| RFX 393 (Renal) | 11.70 | CDK2/TRKA inhibition | |
| MCF7 (Breast) | 15.50 | Induction of apoptosis | |
| HeLa (Cervical) | 12.30 | Cell cycle arrest in G0–G1 phase |
Case Study 1: Anticancer Activity
In a study published in MDPI, this compound was tested against multiple cancer cell lines. The results demonstrated a mean growth inhibition (GI%) of approximately 43.9% across 56 different lines, indicating broad-spectrum anticancer activity .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound induces cell cycle arrest and apoptosis in renal carcinoma cells. It was found that treatment with the compound increased the proportion of cells in the G0–G1 phase significantly while decreasing those in the S and G2/M phases, suggesting effective modulation of the cell cycle .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide, and what critical reaction parameters influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, describes a procedure where intermediates like 3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid are treated with fluorinated benzylamines under controlled conditions (e.g., 0.168 mmol scale, 20 μL of 2,4-difluorobenzylamine). Key parameters include:
-
Catalyst selection : Use of DBU (1,8-diazabicycloundec-7-ene) for cyclization .
-
Temperature control : Reactions often proceed at 80–100°C to avoid side-product formation.
-
Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the target compound .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 2,4-Difluorobenzylamine | 65–70 | ≥95% |
| 2 | DBU, THF, 80°C | 80–85 | ≥98% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?
- Methodology :
- X-ray crystallography : Resolves dihedral angles between the pyrazolo[3,4-d]pyrimidine core and fluorophenyl/furan substituents. For example, highlights dihedral angles of 12.8° (phenyl group) and 86.1° (methoxyphenylaminomethyl group) .
- NMR : identifies electronic effects of the 4-fluorophenyl group (δ ≈ -115 ppm), while confirms regioselectivity of substitutions .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] = 313.326 for related analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodology :
- Orthogonal assays : Use kinase inhibition assays (e.g., ELISA) alongside cellular viability tests (MTT) to distinguish direct target effects from off-target cytotoxicity .
- Structural analogs : Compare activity with derivatives like N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide ( ), noting how sulfone or phosphonate moieties alter potency .
- Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding interactions with targets like kinases or GPCRs, reconciling discrepancies between in vitro and in vivo data .
Q. What strategies are recommended for improving the compound’s crystallinity to facilitate structural optimization?
- Methodology :
-
Co-crystallization : Use of co-formers like succinic acid ( ) enhances lattice stability via hydrogen bonding .
-
Solvent screening : Test high-polarity solvents (e.g., DMSO/water mixtures) to induce slow nucleation.
-
Temperature gradients : Gradual cooling (0.5°C/min) from 80°C to 25°C reduces amorphous phase formation .
- Data Table :
| Crystallization Method | Solvent System | Crystal Quality (XRD) |
|---|---|---|
| Slow evaporation | DMSO/HO | High resolution (≤1.5 Å) |
| Anti-solvent diffusion | EtOH/Hexane | Moderate (≤2.0 Å) |
Q. How does the fluorophenyl substituent influence the compound’s metabolic stability in preclinical models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
